molecular formula C10H18ClNO2 B1419651 Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride CAS No. 781676-62-8

Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride

Cat. No. B1419651
M. Wt: 219.71 g/mol
InChI Key: AJVPKXUASPJHGJ-YWUTZLAHSA-N
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Description

“Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride” is a chemical compound with a molecular weight of 207.77 . It is a derivative of octahydroindole-2-carboxylic acid . The IUPAC name for a similar compound is (2S,3aS,7aS)-octahydro-1H-indol-2-yl)methanethiol hydrochloride .


Synthesis Analysis

The synthesis of similar compounds involves high yielding and remarkably selective alkylations of a suitably protected derivative of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid . The fused bicyclic structure of this proline analogue greatly influences the stereochemical outcome of direct alkylation reactions taking place at the α-carbon and provides access to α-substituted analogues with retention of the configuration .


Molecular Structure Analysis

The molecular structure of this compound is influenced by its fused bicyclic structure . This structure greatly influences the stereochemical outcome of direct alkylation reactions taking place at the α-carbon .


Chemical Reactions Analysis

The chemical reactions involving this compound are influenced by its fused bicyclic structure . This structure greatly influences the stereochemical outcome of direct alkylation reactions taking place at the α-carbon .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular formula of C9H15NO2 and a molecular weight of 169.22 .

Scientific Research Applications

    • Application Summary : This compound is used as an intermediate in the synthesis of Perindopril , a medication used to treat high blood pressure, heart failure, or stable coronary artery disease.
    • Results or Outcomes : The outcome of using this compound as an intermediate is the production of Perindopril , a clinically important medication.
    • Application Summary : This compound is used in the synthesis of unnatural amino acid derivatives . These derivatives can have various applications in biochemistry and pharmaceuticals.
    • Results or Outcomes : The outcome of using this compound in peptide chemistry is the production of unnatural amino acid derivatives , which can be used in further research or drug development.
    • Application Summary : The compound “(2S,3aS,7aS)-1-Fmoc-octahydroindole-2-carboxylic acid” is a fluorene derivative . Fluorene derivatives have various applications in organic chemistry and materials science, including the synthesis of polymers and dyes.
    • Results or Outcomes : The outcome of using this compound in the synthesis of fluorene derivatives can vary widely depending on the specific application .
    • Application Summary : This compound can be used as an organocatalyst for asymmetric aldol reactions of aromatic aldehydes and ketones . This is a key reaction in organic synthesis, used to form carbon-carbon bonds and introduce new stereocenters.
    • Methods of Application : The compound would be used as a catalyst in the aldol reaction, likely in the presence of a base and under controlled temperature conditions .
    • Results or Outcomes : The outcome of using this compound as an organocatalyst is the production of aldol products with controlled stereochemistry .
    • Application Summary : This compound can be used as an intermediate in the synthesis of Perindopril , a medication used to treat high blood pressure, heart failure, or stable coronary artery disease.
    • Results or Outcomes : The outcome of using this compound as an intermediate is the production of Perindopril , a clinically important medication.
    • Application Summary : This compound is used in the synthesis of unnatural amino acid derivatives . These derivatives can have various applications in biochemistry and pharmaceuticals.
    • Results or Outcomes : The outcome of using this compound in peptide chemistry is the production of unnatural amino acid derivatives , which can be used in further research or drug development.

Safety And Hazards

The safety data sheet for a similar compound, (2S,3aS,7aS)-1-Fmoc-octahydroindole-2-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The exploitation of this fused bicyclic proline analogue is far from complete because its stereochemical diversity and functionalization remains barely explored . It is considered to be a very useful scaffold for the optimization of pharmacologically active peptides . Particularly notable has been the use of this compound in the design of angiotensin-converting enzyme (ACE) inhibitors, antagonists for the B2 receptor of bradykinin hormone, and prolyl oligopeptidase (POP) inhibitors .

properties

IUPAC Name

methyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h7-9,11H,2-6H2,1H3;1H/t7-,8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVPKXUASPJHGJ-YWUTZLAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCCCC2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride

CAS RN

781676-62-8
Record name methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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